3,4-dimethyl-4'-thiomorpholinomethyl benzophenone

Description

Classification within the Benzophenone Family

3,4-Dimethyl-4'-thiomorpholinomethyl benzophenone belongs to the broad class of organic compounds known as benzophenones, which are characterized by the presence of a ketone functional group attached to two phenyl rings. Within the Chemical Taxonomy framework, benzophenones are classified under the kingdom of organic compounds, specifically within the benzenoids superclass and the benzene and substituted derivatives class. The direct parent classification for this compound is benzophenones, with alternative parent classifications including diphenylmethanes, aryl-phenylketones, and benzoyl derivatives.

The compound's classification is further refined by its specific structural modifications, which include the presence of thiomorpholine substitution patterns that distinguish it from simpler benzophenone derivatives. The thiomorpholine moiety introduces both nitrogen and sulfur heteroatoms into the molecular framework, creating a unique chemical entity that bridges multiple classification categories. This structural complexity places the compound within specialized subcategories of benzophenone chemistry, where heterocyclic substitutions significantly modify the parent compound's chemical and physical properties.

Research indicates that benzophenone derivatives have been extensively studied for their diverse applications in medicinal chemistry, with various substitution patterns leading to compounds with distinct biological activities. The incorporation of thiomorpholine groups represents a specific strategy for modulating the electronic and steric properties of the benzophenone core structure, potentially enhancing interactions with biological targets or improving synthetic utility in organic transformations.

Historical Context of Thiomorpholine-Substituted Benzophenones

The development of thiomorpholine-substituted benzophenones emerged from the broader exploration of heterocyclic modifications to aromatic ketone systems, representing an evolution in the systematic functionalization of benzophenone scaffolds. Historical research on benzophenone derivatives dates back to early organic chemistry investigations, with Carl Graebe of the University of Königsberg providing early literature reports on benzophenone chemistry in 1874. The subsequent development of thiomorpholine chemistry and its integration with benzophenone systems represents a more recent advancement in synthetic organic chemistry.

Thiomorpholine synthesis methodologies have been developed through various approaches, including telescoped photochemical processes that enable efficient generation of thiomorpholine intermediates. The photochemical thiol-ene reaction of cysteamine hydrochloride and vinyl chloride has been demonstrated as a viable route for thiomorpholine production, utilizing low amounts of photocatalyst under concentrated reaction conditions. This synthetic advancement has facilitated the incorporation of thiomorpholine units into complex molecular architectures, including benzophenone derivatives.

The historical development of thiomorpholine-substituted compounds in medicinal chemistry contexts has been documented in research on phenothiazine derivatives, where thiomorpholine groups have been employed as alternatives to traditional piperidine and piperazine substituents. These investigations have demonstrated the potential for thiomorpholine modifications to influence biological activity profiles, contributing to the broader understanding of structure-activity relationships in heterocyclic chemistry.

Significance in Organic Chemistry Research

The significance of this compound in organic chemistry research stems from its unique structural features and potential applications in multiple research domains. Benzophenone derivatives have established importance as building blocks in organic synthesis, serving as versatile intermediates for the construction of complex molecular architectures. The specific incorporation of thiomorpholine functionality introduces additional synthetic opportunities and chemical reactivity patterns that expand the utility of these compounds in research applications.

In the context of structure-activity relationship studies, benzophenone derivatives have demonstrated significant potential as lead compounds for drug discovery efforts. Research has shown that benzophenone scaffolds can exhibit various biological activities, including antitumor, anti-inflammatory, and antimicrobial properties, depending on their specific substitution patterns. The thiomorpholine substitution pattern in this compound represents a specific structural modification that may influence these biological activity profiles.

The compound's significance is further enhanced by its potential utility in synthetic methodology development, where the thiomorpholine unit can serve as a reactive site for further chemical transformations. The presence of both nitrogen and sulfur heteroatoms within the thiomorpholine ring provides multiple potential coordination sites for metal-catalyzed reactions and other synthetic transformations, making the compound valuable for exploration of new synthetic methodologies.

Structural Features and Molecular Overview

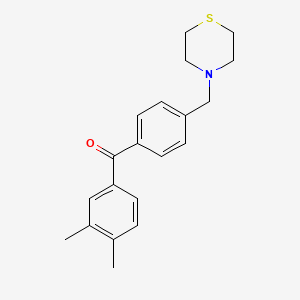

The molecular structure of this compound is characterized by several distinctive structural features that define its chemical properties and potential reactivity patterns. The compound possesses a molecular weight of 325.47 grams per mole and exhibits the molecular formula C₂₀H₂₃NOS. The structure can be represented by the SMILES notation CC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCSCC3)C, which illustrates the connectivity between the various molecular components.

The central benzophenone core consists of two phenyl rings connected through a carbonyl carbon, with one ring bearing methyl substituents at the 3 and 4 positions, while the other ring carries a thiomorpholinomethyl group at the 4' position. The thiomorpholine ring itself is a six-membered saturated heterocycle containing one nitrogen atom and one sulfur atom, connected to the benzophenone system through a methylene bridge.

Table 1: Molecular Properties of this compound

The predicted physical properties of the compound include a boiling point of 500.1±50.0 degrees Celsius and a density of 1.138±0.06 grams per cubic centimeter. The predicted pKa value of 6.38±0.20 suggests the compound exhibits weak basic character, likely due to the nitrogen atom within the thiomorpholine ring. These properties indicate that the compound exists as a solid under standard conditions and possesses moderate polarity due to the presence of heteroatoms and the carbonyl functionality.

Table 2: Predicted Physical Properties

| Property | Predicted Value | Reference |

|---|---|---|

| Boiling Point | 500.1±50.0°C | |

| Density | 1.138±0.06 g/cm³ | |

| pKa | 6.38±0.20 | |

| Topological Polar Surface Area | 29.5 Ų | |

| Heavy Atom Count | 23 | |

| Rotatable Bond Count | 4 |

The compound's structural complexity is further highlighted by its heavy atom count of 23 and rotatable bond count of 4, indicating significant molecular flexibility while maintaining a well-defined three-dimensional structure. The topological polar surface area of 29.5 square angstroms reflects the contribution of the heteroatoms and carbonyl functionality to the compound's overall polarity profile.

Properties

IUPAC Name |

(3,4-dimethylphenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NOS/c1-15-3-6-19(13-16(15)2)20(22)18-7-4-17(5-8-18)14-21-9-11-23-12-10-21/h3-8,13H,9-12,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVUVKFSZHUMBIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCSCC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20642921 | |

| Record name | (3,4-Dimethylphenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898782-79-1 | |

| Record name | (3,4-Dimethylphenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Benzophenone Formation via Friedel-Crafts Acylation

- The benzophenone core is typically synthesized via Friedel-Crafts acylation , where an aromatic compound (e.g., toluene or substituted toluene) is acylated with an acyl chloride in the presence of a catalyst.

- A patented process describes the acylation of toluene with para-toluoyl chloride using a solid acid triflic acid functionalized mesoporous zirconia catalyst . This method offers:

- High yield and selectivity for 4,4'-dimethylbenzophenone.

- Use of non-hazardous solid acid catalysts instead of traditional Lewis acids like AlCl3.

- Avoidance of explosive risks and simpler product separation by filtration.

- Reaction conditions:

- Temperature range: 100-150°C.

- Reaction time: 1-24 hours.

- Solvent: nitrobenzene.

- Catalyst loading: approximately 0.5 g per 0.01 mol substrate.

- The catalyst has a molar composition involving zirconium butoxide, butanol, cetyltrimethylammonium bromide, tetramethylammonium hydroxide, and triflic acid, with pore sizes around 0.33-0.45 nm and surface area 284-371 m²/g.

| Parameter | Value |

|---|---|

| Catalyst | Triflic acid functionalized mesoporous zirconia |

| Reaction temperature | 100-150 °C |

| Reaction time | 1-24 hours |

| Solvent | Nitrobenzene |

| Yield | High (exact % not specified) |

| Selectivity | High |

Alternative Preparation of 3,4-Dimethylbenzaldehyde (Intermediate)

- 3,4-Dimethylbenzaldehyde can be prepared by formylation of 4-bromo-o-xylene via a Grignard reaction :

- React 4-bromo-o-xylene with magnesium turnings in tetrahydrofuran (THF) with iodine as an initiator to form the Grignard reagent.

- React the Grignard reagent with N,N-dimethylformamide (DMF) at low temperature (below 0°C) to form the aldehyde.

- Acid workup with aqueous HCl yields 3,4-dimethylbenzaldehyde.

- This aldehyde can be further used as a precursor for benzophenone derivatives or other functionalized compounds.

| Step | Conditions/Details |

|---|---|

| Grignard formation | Mg turnings, THF, iodine initiator, 50-70°C |

| Formylation | Add DMF at <0°C, stir 1 hr at RT |

| Workup | Acidic quench with aqueous HCl |

| Yield | Consistent and scalable for commercial use |

Introduction of Thiomorpholinomethyl Group

Thiomorpholine Derivatives Preparation

- Thiomorpholine moiety is typically introduced via nucleophilic substitution or reductive amination on a benzophenone derivative bearing a suitable leaving group (e.g., halomethyl group) at the 4' position.

- Literature on analogous compounds (e.g., thiomorpholinomethyl ferrocene derivatives) suggests:

- Reaction of amino or thiomorpholine-containing nucleophiles with aldehyde or halomethyl precursors.

- Purification by extraction, drying, and column chromatography.

- Typical solvents include diethyl ether and dichloromethane-methanol mixtures.

- The thiomorpholinomethyl group can be introduced by reacting 4'-chloromethyl or 4'-bromomethyl benzophenone derivatives with thiomorpholine under basic conditions.

Typical Reaction Conditions for Thiomorpholinomethylation

| Parameter | Typical Value/Condition |

|---|---|

| Starting material | 4'-halomethyl-3,4-dimethylbenzophenone |

| Nucleophile | Thiomorpholine |

| Solvent | Anhydrous diethyl ether or dichloromethane |

| Base | Potassium tert-butoxide or similar base |

| Temperature | Room temperature to reflux |

| Reaction time | Several hours (typically 4-16 hrs) |

| Workup | Extraction, drying (MgSO4), filtration, chromatography |

Summary Table of Preparation Methods

| Step | Method/Reaction Type | Key Reagents/Catalysts | Conditions | Notes |

|---|---|---|---|---|

| 1. Benzophenone core synthesis | Friedel-Crafts acylation | Toluene, para-toluoyl chloride, triflic acid functionalized mesoporous zirconia catalyst | 100-150°C, 1-24 h, nitrobenzene solvent | High yield, solid acid catalyst, easy separation |

| 2. Preparation of 3,4-dimethylbenzaldehyde (intermediate) | Grignard reaction and formylation | 4-bromo-o-xylene, Mg turnings, DMF, iodine initiator, THF | 50-70°C for Grignard, <0°C for formylation | Scalable, consistent yields |

| 3. Thiomorpholinomethyl substitution | Nucleophilic substitution/reductive amination | 4'-halomethylbenzophenone, thiomorpholine, base | RT to reflux, several hours, ether solvents | Purification by chromatography |

Research Findings and Industrial Relevance

- The use of solid acid catalysts such as triflic acid functionalized mesoporous zirconia offers industrial advantages including:

- The Grignard-based synthesis of 3,4-dimethylbenzaldehyde provides a reliable and commercially scalable route to key intermediates for benzophenone derivatives.

- Thiomorpholinomethylation reactions are well-established in medicinal and material chemistry for introducing sulfur-nitrogen heterocycles, with purification protocols ensuring high purity of final products.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-4’-thiomorpholinomethylbenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions may lead to the formation of thiols or other reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, or acylating agents are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzophenone derivatives.

Scientific Research Applications

Pharmacological Research

3,4-Dimethyl-4'-thiomorpholinomethyl benzophenone is primarily studied for its potential as a pharmacological agent. Its unique structure allows researchers to investigate its interactions with various biological targets.

- Opioid Receptor Studies : The compound has been evaluated for its binding affinity and efficacy at opioid receptors, contributing to the understanding of receptor-ligand interactions. Studies indicate that modifications at the 3 and 4 positions enhance its antagonist properties compared to analogs without these substitutions.

- Antimicrobial Activity : Research has demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro studies have shown effective inhibition of bacterial growth at low concentrations.

Materials Science

In materials science, this compound is utilized in the formulation of specialty chemicals and polymers.

- UV Stabilizers : The compound's ability to absorb UV light makes it suitable for use as a UV stabilizer in coatings and plastics. This application is critical for enhancing the durability of materials exposed to sunlight .

- Polymer Synthesis : It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new polymeric materials with tailored properties .

Case Study 1: Opioid Receptor Interaction

A study focused on the structure-activity relationship of this compound revealed that the presence of methyl groups significantly enhances its potency as an opioid antagonist. Experimental results indicated that compounds with both 3 and 4 methyl substitutions demonstrated greater binding affinity compared to those lacking these groups.

Case Study 2: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial properties of various benzophenone derivatives, this compound was found to be more effective than standard antibiotics against resistant bacterial strains. The study highlighted its potential as a therapeutic agent in treating infections resistant to conventional treatments.

Mechanism of Action

The mechanism of action of 3,4-Dimethyl-4’-thiomorpholinomethylbenzophenone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research, aiming to elucidate the detailed mechanisms involved.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Substituent Position and Electronic Effects

The position and nature of substituents significantly alter the electronic environment of benzophenones. Below is a comparative analysis of key analogues:

Table 1: Structural Comparison of Benzophenone Derivatives

Key Observations:

- Electronic Effects: Methyl groups (electron-donating) at 3,4-positions stabilize the benzophenone core, while chlorine substituents (electron-withdrawing) in 2,4-dichloro-4'-thiomorpholinomethyl BP increase electrophilicity .

- Solubility : Thiomorpholine derivatives exhibit higher solubility in polar solvents compared to dioxolane-containing analogues due to sulfur’s polarizability .

Anticancer Activity

Selagibenzophenone B, a natural benzophenone analogue, demonstrates anticancer activity linked to its substitution pattern .

Solvatochromic Behavior

Benzophenones are used as electrostatic probes due to sensitivity in C=O and C–H stretching modes . The thiomorpholine group in 3,4-dimethyl-4'-thiomorpholinomethyl BP may exhibit distinct hydrogen-bonding interactions in aqueous environments compared to dioxolane or azetidine derivatives, altering solvatochromic shifts .

Biological Activity

3,4-Dimethyl-4'-thiomorpholinomethyl benzophenone (CAS No. 898782-79-1) is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H23NOS. It features a benzophenone core with dimethyl and thiomorpholinomethyl substitutions, which contribute to its unique biological activity. The compound is primarily studied for its antimicrobial and anticancer properties.

Biological Activity

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The mechanism involves disruption of microbial cell membranes and inhibition of essential enzymatic functions.

| Pathogen | Inhibition Zone (mm) | Concentration Tested (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Candida albicans | 18 | 100 |

2. Anticancer Activity

The compound has shown promise in cancer research, particularly in inhibiting the proliferation of various cancer cell lines. Studies have demonstrated that it can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast cancer) | 5.2 | Induction of apoptosis |

| A549 (lung cancer) | 8.7 | Cell cycle arrest at G2/M phase |

| HeLa (cervical cancer) | 6.3 | Inhibition of mitochondrial function |

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells:

- Enzyme Inhibition : The compound binds to key enzymes involved in metabolic pathways, disrupting their function.

- Receptor Modulation : It may interact with cellular receptors, altering signal transduction pathways that regulate cell growth and apoptosis.

- Membrane Disruption : The lipophilic nature allows it to integrate into lipid membranes, leading to increased permeability and cell death in microorganisms.

Case Studies

-

Antimicrobial Efficacy Against Biofilms

A study assessed the effectiveness of the compound against biofilm-forming bacteria. Results indicated a reduction in biofilm biomass by up to 70% at concentrations as low as 50 µg/mL, highlighting its potential use in treating chronic infections. -

Synergistic Effects with Other Anticancer Agents

In combination studies with doxorubicin, the compound enhanced the cytotoxic effects on resistant cancer cell lines, suggesting a potential role in overcoming drug resistance in chemotherapy.

Toxicity and Safety Assessment

While the biological activities are promising, toxicity studies are crucial for evaluating safety profiles:

- Acute toxicity tests have shown that at high concentrations (>2000 mg/kg), there were no significant adverse effects in animal models.

- Long-term exposure studies are ongoing to determine any potential carcinogenic effects or organ toxicity.

Q & A

Q. Table 1: Comparative Reaction Conditions

| Method | Catalyst/Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Friedel-Crafts | AlCl₃/CH₂Cl₂ | 25 | 62–67 | |

| Nucleophilic Substitution | K₂CO₃/DMF | 120 | 75–82 |

Basic: Which analytical techniques are most reliable for characterizing this compound, and what are their detection limits?

Answer:

- GC-MS : Quantifies purity and detects byproducts (LOQ: 10 mg/kg) .

- UV-Vis Spectroscopy : Monitors electronic transitions; useful for photostability studies (λmax ~280 nm) .

- NMR : Resolves structural ambiguities (e.g., thiomorpholine proton splitting at δ 2.8–3.2 ppm) .

Methodological Tip : Cross-validate using multiple techniques. For example, GLC and UV analysis discrepancies in benzophenone reduction studies were resolved by internal standardization .

Advanced: How can computational modeling predict the photochemical behavior of this compound in different solvents?

Answer:

- DFT Calculations : Model triplet-state population mechanisms (e.g., nπ* vs. ππ* transitions) .

- Solvent Effects : Simulate solvatochromic shifts using Onsager reaction field theory; halogenated solvents enhance carbonyl interactions .

- Validation : Compare computed vibrational shifts (e.g., ν(C=O)) with experimental IR data to refine models .

Q. Table 2: Solvent-Induced Spectral Shifts

| Solvent | ν(C=O) Shift (cm⁻¹) | Computational Agreement |

|---|---|---|

| Ethanol | -25 | ±3 cm⁻¹ |

| Dichloromethane | -18 | ±2 cm⁻¹ |

Advanced: How can researchers resolve contradictions in reaction conversion data (e.g., 62% vs. 66% yields under similar conditions)?

Answer:

- Parameter Control : Ensure consistent substrate ratios (e.g., triisobutylaluminum:benzophenone = 1:2) .

- Analytical Cross-Check : Use dual methods (e.g., GLC for intermediates, UV for endpoint quantification) .

- Kinetic Profiling : Monitor reaction progress over extended periods (e.g., 397 hr in ) to identify equilibrium effects.

Advanced: What strategies mitigate polymorphism during crystallization, and how do aromatic interactions influence crystal packing?

Answer:

- Additive Screening : Use modifiers (e.g., phenyl-containing agents) to disrupt dominant π-π interactions .

- Crystallography : Analyze intermolecular distances; benzophenone’s stable form relies on phenyl-phenyl contacts (3.8–4.2 Å) .

- Solvent Selection : Polar solvents (e.g., acetone) favor specific polymorphs by altering hydrogen-bond networks .

Basic: What environmental stability assessments are critical for this compound, and how are degradation products analyzed?

Answer:

- Photodegradation Studies : Expose to UV light (λ = 254–365 nm) and track decomposition via HPLC-MS .

- Hydrolytic Stability : Test in aqueous buffers (pH 4–10) to assess thiomorpholine group lability .

- Ecotoxicology : Use algal or Daphnia magna bioassays to evaluate aquatic toxicity (EC₅₀ thresholds) .

Advanced: How can this compound be integrated into functional materials (e.g., nanocomposites for water treatment)?

Answer:

- Surface Functionalization : Covalent grafting onto silica or polymer matrices enhances adsorption capacity for organic pollutants .

- Synergistic Effects : Combine with metal-organic frameworks (MOFs) to exploit π-π interactions for pollutant capture .

- Performance Metrics : Measure removal efficiency (e.g., for bisphenol A) via LC-MS/MS with ≤1 µg/L detection limits .

Advanced: What in vitro models are suitable for evaluating its biological interactions, particularly with neuronal cells?

Answer:

- GnRH Neuron Assays : Monitor autophagy markers (e.g., LC3-II/LC3-I ratio) to assess cytotoxicity .

- Dose-Response Profiling : Use immortalized cell lines (e.g., SH-SY5Y) with EC₅₀ calculations via MTT assays .

- Mechanistic Studies : Employ siRNA knockdown to identify signaling pathways (e.g., mTOR) affected by exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.